1-(4-butoxybenzyl)piperidine

Description

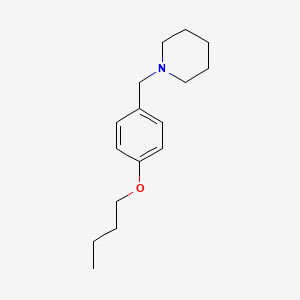

1-(4-Butoxybenzyl)piperidine is a piperidine derivative featuring a butoxybenzyl substituent at the nitrogen atom. Piperidine derivatives are widely studied due to their versatile pharmacological and chemical properties, including enzyme inhibition, receptor modulation, and metabolic stability.

Properties

IUPAC Name |

1-[(4-butoxyphenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-2-3-13-18-16-9-7-15(8-10-16)14-17-11-5-4-6-12-17/h7-10H,2-6,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROCMWDUEJFAFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CN2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogous Piperidine Derivatives

Substituent Effects on Conformation and Reactivity

- 1-(3-Phenylbutyl)piperidine (): This compound exhibits variable binding orientations in S1R ligand studies. Its 3-phenylbutyl group allows displacement toward helices α4/α5 or opposite orientations, depending on hydrophobic substituent size. Larger substituents (e.g., at position 4 of piperidine) improve fit within hydrophobic cavities .

- 1-Benzyl-4-substituted Piperidines (): Bulky para-substituents (e.g., benzylsulfonyl groups) on the benzamide moiety enhance acetylcholinesterase (AChE) inhibition. For example, compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine) shows an IC50 of 0.56 nM, attributed to optimized steric and electronic interactions with AChE .

- N-Phenylpiperidine vs. N-Phenylpyrrolidine (): The six-membered piperidine ring exhibits weaker electron-donating effects compared to the five-membered pyrrolidine ring. This difference arises from reduced nN→π conjugation in piperidine due to its chair conformation rigidity, as evidenced by <sup>13</sup>C-NMR and UV spectral data .

Enzyme Inhibition

Receptor Interactions

- S1R Ligands (): 1-(3-Phenylbutyl)piperidine derivatives maintain salt-bridge interactions with Glu172 in S1R but exhibit RMSD variations (>2.5–4.0 Å) depending on substituent size and orientation .

- AMPA Receptor Modulators (): 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine derivatives (e.g., 5b ) demonstrate anti-fatigue activity via AMPA receptor affinity, highlighting the role of aromatic carbonyl groups in receptor binding .

Analgesic and Metabolic Effects

- Phencyclidine (PCP) Derivatives (): 1-(1-Phenylcyclohexyl)piperidine (PCP) and its methoxy-tetralyl analog show analgesic effects in tail immersion tests, though piperidine ring substitutions influence potency and metabolic stability .

Pharmacological and Therapeutic Implications

- Metabolic Stability : The butoxy group in this compound may improve metabolic stability compared to shorter alkoxy chains (e.g., methoxy or ethoxy), as seen in related compounds .

- Selectivity : Bulky substituents (e.g., benzylsulfonyl in compound 21 ) enhance selectivity for AChE over butyrylcholinesterase (18,000-fold selectivity) , suggesting that 4-butoxybenzyl substitution could similarly fine-tune target specificity.

- Toxicity Considerations : Piperidine derivatives with structural alerts (e.g., 1-(1-oxo-3-phenyl-2-propenyl)-piperidine in ) may exhibit toxicity risks, emphasizing the need for substituent optimization in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.